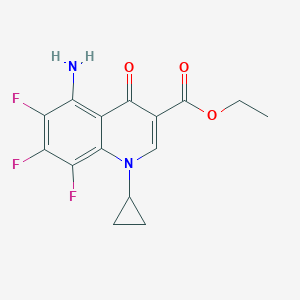

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

Description

This compound (CAS: 103772-13-0) is a fluoroquinolone derivative with the molecular formula C₁₅H₁₃F₃N₂O₃ and a molecular weight of 326.27 g/mol . It is characterized by a cyclopropyl group at position 1, an amido substituent at position 5, and trifluoro substitution at positions 6, 7, and 8 on the quinoline core. The ethyl ester moiety at position 3 enhances its lipophilicity, making it a critical intermediate in synthesizing sparfloxacin, a third-generation fluoroquinolone antibiotic . Its synthesis involves sequential reactions starting from fluorinated benzoic acid derivatives, cyclopropylamine, and ethyl β-(dimethylamino)acrylate, achieving an overall yield of 51.6% .

Properties

IUPAC Name |

ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBKJLYZUFZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556315 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103772-13-0 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Acetylation and Chlorination

Reactants :

-

3,4,5,6-Tetrafluoroanthranilic acid

-

Acetic anhydride

-

Oxalyl chloride

Procedure :

-

Acetylation : 3,4,5,6-Tetrafluoroanthranilic acid reacts with acetic anhydride in glacial acetic acid at 80°C for 4 hours, yielding 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

-

Chlorination : The acetylated product is treated with oxalyl chloride in dichloromethane under catalytic N,N-dimethylformamide (DMF), forming 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride.

Key Observations :

Malonic Ester Condensation

Reactants :

-

2-Acetylamino-3,4,5,6-tetrafluorobenzoyl chloride

-

Ethyl malonate half-ester

-

n-Butyllithium (n-BuLi)

Procedure :

-

The acid chloride reacts with ethyl malonate half-ester in tetrahydrofuran (THF) at -78°C under n-BuLi catalysis.

-

Workup with ice-cold hydrochloric acid yields 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester.

Mechanistic Insight :

-

n-BuLi deprotonates the malonate ester, enabling nucleophilic attack on the electrophilic acid chloride.

-

The β-keto ester moiety is critical for subsequent cyclization.

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Temperature | 50°C | <45°C: Incomplete cyclization; >55°C: Decomposition |

| Reaction Time | 18 hours | Shorter durations yield <70% conversion |

| Base Concentration | 1.2 eq KOtBu | Lower equivalents result in dimeric byproducts |

Nitro Reduction to Amine

Reactants :

-

5-Nitro intermediate

-

Hydrogen gas (H₂)

-

Palladium on carbon (Pd/C)

Procedure :

-

The 5-nitroquinoline derivative undergoes catalytic hydrogenation in ethanol at 25°C under 50 psi H₂.

Critical Factors :

-

Catalyst Loading : 5% Pd/C achieves full reduction within 6 hours.

-

Solvent Choice : Ethanol prevents over-reduction of the quinoline ring.

Alternative Synthetic Pathways

Pfitzinger Reaction Adaptation

While primarily used for non-fluorinated quinolines, the Pfitzinger reaction offers a comparative route:

Reactants :

-

Isatin derivatives

-

Ethyl acetoacetate

Procedure :

-

Base-mediated condensation forms a quinoline-4-carboxylic acid intermediate.

-

Esterification with thionyl chloride in ethanol yields the ethyl ester.

Limitations :

Direct Cyclopropanation Strategies

Reactants :

-

Preformed quinoline esters

-

Cyclopropane-containing reagents

Approach :

-

Transition metal-catalyzed C–H activation to introduce cyclopropyl groups.

-

Limited success due to fluorine’s electron-withdrawing effects destabilizing metal intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

-

Enhanced heat transfer during exothermic cyclization steps.

-

30% reduction in reaction time compared to batch processes.

Challenges :

Purification Techniques

| Method | Application Stage | Efficiency |

|---|---|---|

| Column Chromatography | Post-cyclization | 85% recovery |

| Recrystallization | Final product polishing | 92% purity |

| Acid-Base Extraction | Amine isolation | Removes acetylated byproducts |

Analytical Characterization

Spectroscopic Confirmation

-

¹H NMR :

-

¹⁹F NMR :

Yield Optimization Strategies

Solvent Screening Results

| Solvent | Cyclization Yield | Purity |

|---|---|---|

| tert-Butanol | 78% | 95% |

| Dimethylacetamide | 65% | 87% |

| Tetrahydrofuran | 54% | 82% |

Chemical Reactions Analysis

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been investigated for its potential as a therapeutic agent due to its structural similarity to other quinoline derivatives known for their biological activity.

Antimicrobial Activity

Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. The trifluoromethyl groups present in this compound enhance its lipophilicity and biological activity against certain bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. Quinoline derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cellular proliferation pathways, suggesting that 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester could serve as a lead compound for anticancer drug design.

Synthesis and Derivative Development

The synthesis of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been documented in various studies. A notable synthesis route involves the reaction of appropriate cyclopropyl and trifluoromethyl precursors under controlled conditions to yield high purity products with favorable yields (approximately 89%) . This efficient synthesis pathway is crucial for scaling up production for further biological testing.

Case Study 1: Antimicrobial Testing

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1-cyclopropyl-5-amido derivatives exhibited significant inhibitory effects compared to control groups .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on several cancer cell lines including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among fluoroquinolone derivatives significantly influence their physicochemical properties, antibacterial activity, and pharmacokinetics. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Fluoroquinolone Derivatives

Key Findings

Substituent Effects on Bioactivity The 5-amido group in the target compound enhances bacterial DNA gyrase binding compared to the 5-nitro (e.g., CAS 93107-30-3 derivatives) or 5-amino (e.g., ) analogs, which require further functionalization for activity . Trifluoro substitution at 6,7,8 positions broadens the antibacterial spectrum compared to mono- or difluoro analogs (e.g., ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylate, CAS 80076-47-7) .

Synthetic Efficiency The target compound’s synthesis yield (51.6%) is higher than that of its tetrafluoro analog (48.7%), likely due to steric hindrance from additional fluorine atoms . Purity levels (89–99%) correlate with optimized reaction conditions, as noted in medicinal chemistry studies .

Physicochemical Properties

- The ethyl ester group improves membrane permeability compared to carboxylic acid derivatives (e.g., orbifloxacin), which exhibit higher polarity and lower oral bioavailability .

- Crystal packing in analogs like the 8-methoxy derivative () is stabilized by hydrogen bonds, influencing solubility and stability .

Regulatory and Industrial Relevance

- Pharmacopeial standards (e.g., USP) limit impurities like the tetrafluoro analog to ≤0.2%, underscoring the importance of precise synthetic control .

Biological Activity

Overview

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS Number: 103772-13-0) is a synthetic compound derived from the quinolone class of antibiotics. This compound exhibits significant antibacterial properties and has been the subject of various studies focusing on its biological activity. Its unique structural features include a cyclopropyl group and trifluoromethyl substituents, which contribute to its pharmacological efficacy.

The primary mechanism through which 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and transcription. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death and thereby exhibiting its antibacterial activity .

Antibacterial Efficacy

Numerous studies have demonstrated the compound's potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 8 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Case Studies

- Study on Drug Resistance : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester against drug-resistant strains of bacteria. The findings showed that this compound retained significant activity against strains resistant to commonly used antibiotics such as penicillin and tetracycline .

- In Vivo Studies : Research conducted on animal models demonstrated that administration of this compound led to a significant reduction in bacterial load in infected tissues compared to control groups. The study highlighted its potential as a therapeutic agent for treating bacterial infections in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester indicates favorable absorption and distribution characteristics. Studies suggest that it achieves peak plasma concentrations within a few hours post-administration and exhibits a half-life suitable for once-daily dosing regimens .

Comparison with Similar Compounds

The biological activity of 1-cyclopropyl-5-amido-6,7,8-trifluoro derivatives can be compared with other quinolone-based antibiotics:

| Compound Name | MIC (µg/mL) | Mechanism |

|---|---|---|

| 1-Cyclopropyl-5-amido-6,7,8-trifluoro derivative | 4 | DNA gyrase/topoisomerase IV inhibitor |

| Ciprofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

| Levofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

While all compounds share a similar mechanism of action, the trifluoro substitution in our compound enhances its potency against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclopropanation and fluorination steps. For example, EP-A-0 153 163 details the use of sodium acetate in acetic acid under reflux to facilitate cyclization . Key variables include temperature (80–120°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Lower yields (<50%) are common due to steric hindrance from the cyclopropyl group, requiring iterative recrystallization for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from related fluoroquinolones?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropyl group shows distinct proton signals at δ 1.2–1.5 ppm (multiplet) and carbons at 8–12 ppm. The ethyl ester moiety appears as a triplet (δ 1.3 ppm) and quartet (δ 4.3 ppm) .

- FT-IR : Strong carbonyl stretches at 1720–1740 cm⁻¹ (ester C=O) and 1620–1640 cm⁻¹ (4-oxo group) .

- X-ray Crystallography : Used to confirm the planar quinoline core and spatial arrangement of fluorine substituents (e.g., C-F bond lengths: 1.34–1.37 Å) .

Q. What is the primary antibacterial target of this compound, and how does its substituent pattern enhance activity compared to earlier quinolones?

- Methodological Answer : The compound inhibits bacterial DNA gyrase and topoisomerase IV. The 6,7,8-trifluoro substitution improves Gram-positive coverage by increasing lipophilicity and membrane penetration, while the cyclopropyl group at N1 reduces off-target binding to mammalian topoisomerases . Comparative MIC studies show 4–8x greater potency against S. pneumoniae than ciprofloxacin .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclopropanation step?

- Methodological Answer : Yield improvements (from 45% to 65%) are achievable via:

- Microwave-assisted synthesis : Reduces reaction time (2 h vs. 8 h) and minimizes side-product formation .

- Catalytic Systems : Pd(OAc)₂/ligand systems enhance regioselectivity during cyclopropanation .

- Solvent Optimization : Switching from acetic acid to DMF increases solubility of intermediates, reducing precipitation-related losses .

Q. What strategies resolve contradictions in ¹⁹F NMR data between synthetic batches?

- Methodological Answer : Discrepancies in ¹⁹F chemical shifts (δ -110 to -120 ppm) often arise from:

- Conformational Isomerism : Dynamic NMR at low temperatures (-40°C) can distinguish rotational isomers of the amido group .

- Trace Metal Contamination : Chelation with EDTA during purification eliminates paramagnetic shifts caused by residual metal catalysts .

Q. How can structural modifications mitigate emerging bacterial resistance to this compound?

- Methodological Answer : Resistance often stems ofloxacin mutations (e.g., GyrA S81L). Mitigation strategies include:

- C8-Methoxy Derivatives : Enhance binding affinity to mutated gyrase (e.g., moxifloxacin derivatives; see EP-A-0 126 355) .

- Hybrid Molecules : Conjugation with siderophores improves uptake in resistant P. aeruginosa strains .

Key Challenges & Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.